molecular formula C5H11ClF3NO B6276386 (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 2763741-21-3

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No. B6276386
CAS RN: 2763741-21-3
M. Wt: 193.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride, commonly known as TFEPH, is an organic compound with a molecular formula of C4H10F3NOHCl. It is a colorless liquid with a pungent odor and a sweet taste. TFEPH is used in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals. It can also be used as a reagent in the synthesis of other compounds, such as polymers, surfactants, and polyols. Additionally, TFEPH has been studied for its potential applications in the medical field.

Scientific Research Applications

TFEPH has been studied for its potential applications in the medical field. It has been found to possess anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of pain and inflammation. Additionally, TFEPH has been studied for its potential use as an anticonvulsant and an antidepressant. It has also been studied for its potential use in the treatment of cancer, and has been found to have anti-tumor activity.

Mechanism of Action

The exact mechanism of action of TFEPH is not fully understood. However, it is believed to work by inhibiting the release of pro-inflammatory mediators, such as cytokines and chemokines, and by suppressing the activity of enzymes involved in the synthesis of inflammatory mediators. Additionally, TFEPH has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
TFEPH has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, TFEPH has been found to possess anti-tumor activity, and to possess antidepressant activity.

Advantages and Limitations for Lab Experiments

The advantages of using TFEPH in laboratory experiments include its high yield, its low cost, and its simple synthesis method. Additionally, TFEPH has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of compounds on biological systems.
The main limitation of using TFEPH in laboratory experiments is its pungent odor and taste, which can be unpleasant and can make handling the compound difficult. Additionally, TFEPH can be toxic if ingested, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of TFEPH. These include further studies of its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential use in the treatment of cancer. Additionally, TFEPH could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases, and for its potential use as a drug delivery system. Furthermore, TFEPH could be studied for its potential use as a surfactant or a polymer.

Synthesis Methods

TFEPH can be synthesized through a two-step process. The first step involves the reaction of ethylamine with trifluoroacetic acid in the presence of a catalyst, such as zinc chloride. This reaction produces ethylamine trifluoroacetate, which is then hydrolyzed with hydrochloric acid to form TFEPH. This method is simple and efficient, and yields a high yield of TFEPH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves the reaction of (R)-2,3-epoxypropanol with ethylamine and hydrochloric acid in the presence of trifluoroacetic acid.", "Starting Materials": [ "(R)-2,3-epoxypropanol", "Ethylamine", "Hydrochloric acid", "Trifluoroacetic acid" ], "Reaction": [ "Add (R)-2,3-epoxypropanol to a mixture of ethylamine and hydrochloric acid in trifluoroacetic acid.", "Stir the mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution.", "Treat the crude product with hydrochloric acid in ether to obtain the hydrochloride salt of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol." ] }

CAS RN

2763741-21-3

Product Name

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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